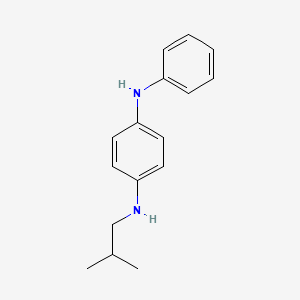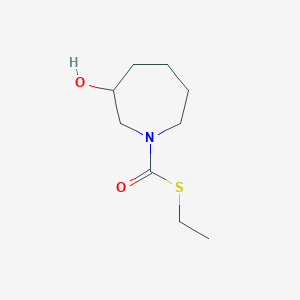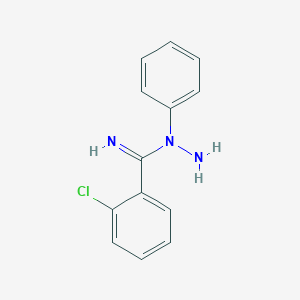![molecular formula C15H21O2P B14472385 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one CAS No. 66165-75-1](/img/structure/B14472385.png)
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one is an organophosphorus compound characterized by the presence of a phosphanyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one typically involves the reaction of tert-butylphosphine with phenacyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as potassium carbonate. The reaction mixture is then subjected to purification processes, such as recrystallization or column chromatography, to isolate the desired product.
Chemical Reactions Analysis
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in alcohol derivatives.
Scientific Research Applications
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it is used in the development of novel polymers and materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one involves its interaction with molecular targets through its phosphanyl and ketone groups. These functional groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the compound can undergo redox reactions, influencing its activity in biological systems.
Comparison with Similar Compounds
1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one can be compared to other organophosphorus compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks a ketone group and is primarily used as a ligand in homogeneous catalysis.
Di-tert-butylphosphine: This compound has two tert-butyl groups attached to the phosphorus atom, making it more sterically hindered and less reactive in certain reactions.
Phenylphosphine: Similar to this compound, phenylphosphine contains a phenyl group, but it lacks the ketone functionality, affecting its reactivity and applications.
Properties
CAS No. |
66165-75-1 |
|---|---|
Molecular Formula |
C15H21O2P |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
1-[tert-butyl(phenacyl)phosphanyl]propan-2-one |
InChI |
InChI=1S/C15H21O2P/c1-12(16)10-18(15(2,3)4)11-14(17)13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
UUZKYRVGPNKOET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CP(CC(=O)C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


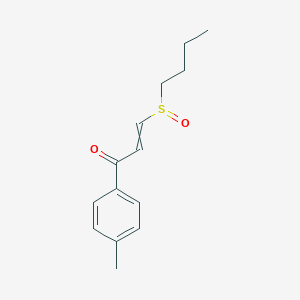

![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)
![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
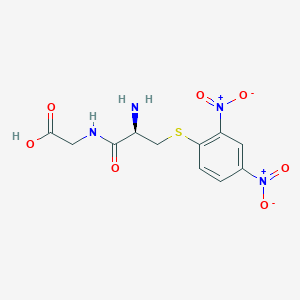

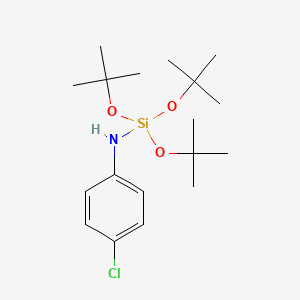
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
